[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate
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Overview
Description
[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate is a complex organic compound with a unique structure that includes methoxy groups, a phenylprop-2-enoyl group, and a sulfooxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate typically involves multiple steps:
Formation of the Phenylprop-2-enoyl Group: This can be achieved through the reaction of cinnamic acid with appropriate reagents to form the phenylprop-2-enoyl group.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylprop-2-enoyl group, converting it to a phenylpropyl group.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-carboxyphenyl hydrogen sulfate.
Reduction: Products may include 3,5-dimethoxy-2-[(E)-3-phenylpropyl]-6-sulfooxyphenyl hydrogen sulfate.
Substitution: Products may include derivatives with various functional groups replacing the sulfooxy group.
Scientific Research Applications
Chemistry
In chemistry, [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound may be used to study the effects of sulfooxyphenyl groups on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism of action of [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfooxy groups may play a role in binding to these targets, while the phenylprop-2-enoyl group may influence the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] hydrogen sulfate: Lacks the sulfooxy group, which may result in different chemical and biological properties.
[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-hydroxyphenyl] hydrogen sulfate: Contains a hydroxy group instead of a sulfooxy group, which may affect its reactivity and interactions.
[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-chlorophenyl] hydrogen sulfate: Contains a chloro group instead of a sulfooxy group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of both methoxy and sulfooxy groups in [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate makes it unique among similar compounds
Properties
Molecular Formula |
C17H16O11S2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C17H16O11S2/c1-25-13-10-14(26-2)16(27-29(19,20)21)17(28-30(22,23)24)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20,21)(H,22,23,24)/b9-8+ |
InChI Key |
LIEXJGUETMXVPM-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)OS(=O)(=O)O)OS(=O)(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)OS(=O)(=O)O)OS(=O)(=O)O)OC |
Origin of Product |
United States |
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